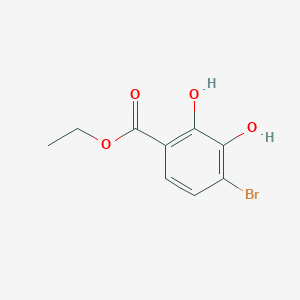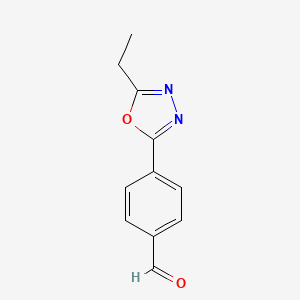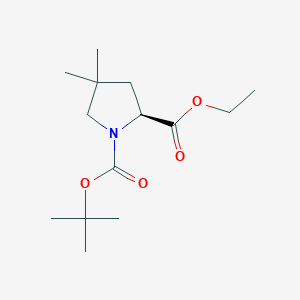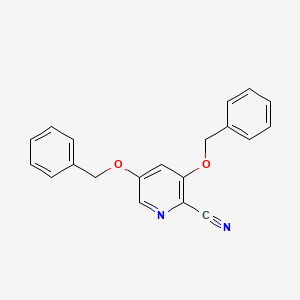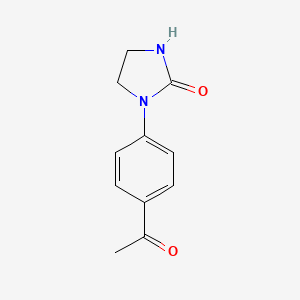
1-(4-Acetylphenyl)imidazolidin-2-one
Overview
Description
“1-(4-Acetylphenyl)imidazolidin-2-one” is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol .
Synthesis Analysis
The synthesis of imidazolidin-2-ones, including “1-(4-Acetylphenyl)imidazolidin-2-one”, has been a subject of research due to their presence in pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . One common approach to synthesize imidazolidin-2-one derivatives is the direct incorporation of the carbonyl group into 1,2-diamines . Another method involves the diamination of olefins . More recently, γ-Al2O3 was reported to catalyze the formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol, at 250 °C in supercritical CO2 .
Molecular Structure Analysis
The InChI code for “1-(4-Acetylphenyl)imidazolidin-2-one” is 1S/C11H12N2O2/c1-8(14)9-2-4-10(5-3-9)13-7-6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) . This indicates the presence of an acetylphenyl group attached to the imidazolidin-2-one core.
Chemical Reactions Analysis
Imidazolidin-2-ones are known to undergo a variety of chemical reactions. For instance, terminal olefins can be effectively diaminated at allylic and homoallylic carbons via formal C-H activation using di-tert-butyldiaziridinone as a nitrogen source and Pd(PPh3)4 as a catalyst .
Physical And Chemical Properties Analysis
It has a molecular weight of 204.23 g/mol . The storage temperature is room temperature .
Scientific Research Applications
1. Catalytic Synthesis of Imidazolidin-2-ones
- Application Summary: Imidazolidin-2-ones are structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . They are used in the development of sustainable protocols for the synthesis of these heterocycles .
- Methods of Application: The review identifies four main approaches to imidazolidin-2-one derivatives: the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .
- Results/Outcomes: The review provides a summary of the catalytic strategies to access imidazolidin-2-ones that have appeared in the literature from 2010 to 2018 .
2. Synthesis of 1-(4-Acetylphenyl)-3-Alkylimidazolium Salts
- Application Summary: 1-(4-Acetylphenyl)-3-alkylimidazolium salts are synthesized by reacting 4-(1-H-imidazol-1-yl)acetophenone with a variety of benzyl halides .
- Methods of Application: The synthesis involves the reaction of 4-(1-H-imidazol-1-yl)acetophenone with a variety of benzyl halides that contain either electron-donating or electron-withdrawing groups .
- Results/Outcomes: The synthesized imidazolium salts showed potent inhibition effect toward acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs) with Ki values in the range of 8.30±1.71 to 120.77±8.61 nM for AChE, 16.97±2.04 to 84.45±13.78 nM for hCA I, and 14.09±2.99 to 69.33±17.35 nM for hCA II .
Future Directions
The future directions for “1-(4-Acetylphenyl)imidazolidin-2-one” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications in various fields. As imidazolidin-2-ones are found in many pharmaceuticals and biologically active compounds, there could be potential for new drug development .
properties
IUPAC Name |
1-(4-acetylphenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8(14)9-2-4-10(5-3-9)13-7-6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSUMJMBUITJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)imidazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



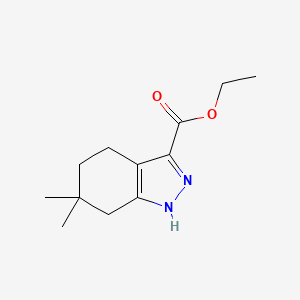

![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B1442428.png)
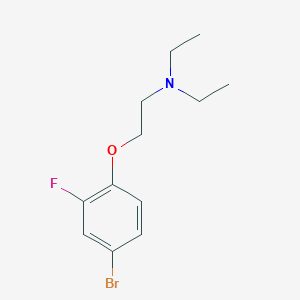
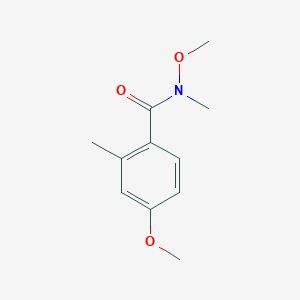
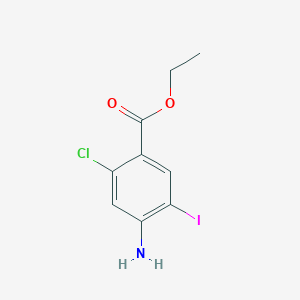
amino}cyclobutane-1-carboxylic acid](/img/structure/B1442435.png)
